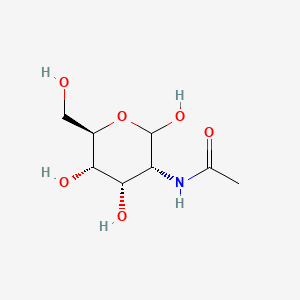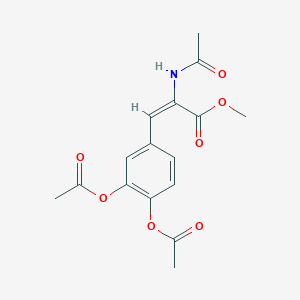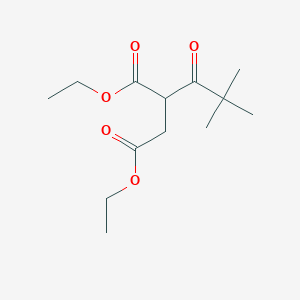
N-Acetyl-D-Allosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-deoxy-D-allose is a derivative of D-allose, a rare sugar. It is characterized by the presence of an acetamido group at the second carbon and the absence of a hydroxyl group at the same position. This compound is part of the amino sugar family, which are sugars that contain an amine group in place of a hydroxyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-deoxy-D-allose typically involves the conversion of D-ribose through a series of chemical reactions. One common method includes the use of 3,4,5,6-tetraacetoxy-D-ribo-1-nitro-1-hexene, which is treated with methanolic ammonia to yield a mixture of 2-acetamido-1,2-dideoxy-1-nitro-D-allitol and 2-acetamido-1,2-dideoxy-1-nitro-D-altritol. These intermediates are then converted via the Nef reaction to produce 2-acetamido-2-deoxy-D-allose .
Industrial Production Methods
Industrial production methods for 2-acetamido-2-deoxy-D-allose are not well-documented, likely due to its specialized use in research and limited commercial demand. the principles of large-scale carbohydrate synthesis, including the use of protective groups and selective deprotection, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-2-deoxy-D-allose can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the primary alcohol group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, such as 2-amino-2-deoxy-D-allose.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of 2-acetamido-2-deoxy-D-allose, such as 2-amino-2-deoxy-D-allose and other substituted compounds.
Applications De Recherche Scientifique
2-Acetamido-2-deoxy-D-allose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral activity.
Mécanisme D'action
The mechanism of action of 2-acetamido-2-deoxy-D-allose involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the biosynthesis of gibberellin, a plant hormone, thereby affecting plant growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: Similar in structure but differs in the configuration of the hydroxyl groups.
2-Amino-2-deoxy-D-allose: Lacks the acetamido group, making it more reactive in certain chemical reactions.
2-Acetamido-2-deoxy-D-altrose: Another epimer of 2-acetamido-2-deoxy-D-allose, differing in the configuration at one or more chiral centers.
Uniqueness
2-Acetamido-2-deoxy-D-allose is unique due to its specific configuration and the presence of the acetamido group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized research applications where these properties are required.
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
N-[(3R,4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+,8?/m1/s1 |
Clé InChI |
OVRNDRQMDRJTHS-IYWGXSQHSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@@H]([C@@H]([C@H](OC1O)CO)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-hydroxy-3-(4-methoxyphenyl)-3-[(2-nitrophenyl)sulfanyl]propanoate](/img/structure/B13818130.png)




![2,2-Bis[(cyclopent-1-en-1-yl)oxy]ethyl prop-2-enoate](/img/structure/B13818144.png)







